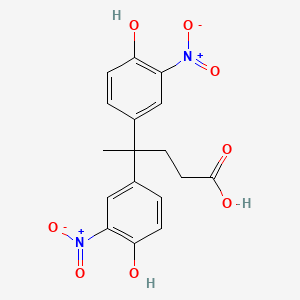

4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid

説明

特性

IUPAC Name |

4,4-bis(4-hydroxy-3-nitrophenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O8/c1-17(7-6-16(22)23,10-2-4-14(20)12(8-10)18(24)25)11-3-5-15(21)13(9-11)19(26)27/h2-5,8-9,20-21H,6-7H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRYMKZWQBZCPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)(C1=CC(=C(C=C1)O)[N+](=O)[O-])C2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397103 | |

| Record name | 4,4-bis(4-hydroxy-3-nitrophenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14601-82-2 | |

| Record name | 4,4-bis(4-hydroxy-3-nitrophenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-BIS-(4-HYDROXY-3-NITROPHENYL)-VALERIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Nitration Methods and Reaction Optimization

Nitration Using Concentrated Nitric Acid in Inert Solvents

A patented method (EP1277727A1) outlines a regioselective nitration process for bis(4-hydroxyphenyl) compounds. Key parameters include:

| Parameter | Optimal Range |

|---|---|

| Nitric Acid Concentration | 55–85% (w/w) |

| Reaction Temperature | -15°C to 35°C (ideally -5°C to 10°C) |

| Solvent | Dichloromethane, 1,2-Dichloroethane |

| Molar Ratio (HNO₃:BHP) | 1.7:1 to 2.4:1 |

Procedure :

- BHP is dissolved in an aliphatic chlorinated hydrocarbon.

- Nitric acid is added dropwise to maintain temperatures below 10°C.

- The mixture is stirred for 1–2 hours, yielding 85–90% of the dinitro product after purification.

Mechanistic Insight :

The electron-donating hydroxyl groups activate the aromatic rings, directing nitration to the meta position. The use of inert solvents minimizes side reactions, such as oxidation of the pentanoic acid backbone.

Alternative Nitration Protocols

Glacial Acetic Acid as Solvent

A method described in CA2405418A1 employs glacial acetic acid as both solvent and proton source:

- Conditions : Reflux at 80°C with 65% nitric acid.

- Yield : 75–80% after recrystallization.

- Advantage : Simplified workup due to poor solubility of the product in acetic acid.

Low-Temperature Nitration in Monochlorobenzene

A Japanese patent (JP2002047253A) reports nitration of bisphenol analogs at 0–20°C in monochlorobenzene:

- Key Step : Slow addition of HNO₃ to prevent exothermic side reactions.

- Yield : 70–75% after alkali washing.

Synthesis of the Precursor: 4,4-Bis(4-hydroxyphenyl)pentanoic Acid (BHP)

BHP is synthesized via acid-catalyzed condensation of levulinic acid and phenol (US3248421A):

Reaction Conditions :

- Catalyst : HCl or H₂SO₄ with mercaptan promoters (e.g., methyl mercaptan).

- Molar Ratio (Phenol:Levulinic Acid) : 4:1 to 6:1.

- Temperature : 45–55°C.

- Yield : 75–93% after recrystallization.

Challenges :

Industrial-Scale Considerations

Solvent Selection

Chlorinated hydrocarbons (e.g., dichloromethane) are preferred for nitration due to:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nitration in Dichloromethane | 90 | 98 | High |

| Glacial Acetic Acid | 75 | 95 | Moderate |

| Monochlorobenzene | 70 | 90 | Low |

Key Findings :

- Dichloromethane-based nitration offers the highest yield and scalability.

- Mercaptan catalysts in BHP synthesis improve reaction rates and yields.

化学反応の分析

Types of Reactions

4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The nitro groups can be reduced to amines.

Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Alkylated or acylated derivatives.

科学的研究の応用

Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its hydroxy and nitro groups allow for various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Biology

- Biological Activity : Research indicates potential biological activities, including interactions with biomolecules that may lead to therapeutic effects. The compound's structure suggests possible mechanisms involving redox reactions and hydrogen bonding with biological targets.

Medicine

- Therapeutic Properties : Investigations into the therapeutic applications of 4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid have highlighted its potential anti-inflammatory and antimicrobial effects. These properties are attributed to its ability to modulate biochemical pathways through interactions with specific molecular targets like enzymes or receptors.

Industry

- Advanced Materials Development : The compound's unique properties make it suitable for developing advanced materials in various industrial applications. Its reactivity can be harnessed for creating specialized polymers or coatings that require specific performance characteristics.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of compounds similar to this compound against various bacterial strains. Results indicated significant inhibition of growth in certain strains, suggesting potential use in pharmaceutical formulations aimed at treating bacterial infections .

- Polymer Development : In an industrial application case study, researchers utilized the compound in synthesizing a new class of biodegradable polymers. The study demonstrated that incorporating this compound enhanced the thermal stability and mechanical properties of the resulting materials.

作用機序

The mechanism of action of 4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of hydroxy and nitro groups suggests potential for redox reactions and hydrogen bonding interactions with biological molecules .

類似化合物との比較

Similar Compounds

4,4-Bis(4-hydroxyphenyl)pentanoic acid: Lacks the nitro groups, making it less reactive in certain chemical reactions.

4-Hydroxy-3-nitrophenylacetic acid: Contains similar functional groups but has a different backbone structure.

Uniqueness

4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid is unique due to the combination of hydroxy and nitro groups on a pentanoic acid backbone, which imparts distinct chemical reactivity and potential for diverse applications .

生物活性

4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid (C17H16N2O8) is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. The compound features both hydroxy and nitro functional groups, which contribute to its reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C17H16N2O8

- Molecular Weight : 376.32 g/mol

- CAS Number : 14601-82-2

The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can alter its biological activity. For instance:

- Oxidation : Hydroxy groups can be oxidized to form quinones.

- Reduction : Nitro groups can be reduced to amines.

- Substitution : Hydroxy groups can participate in nucleophilic substitution reactions.

The specific mechanism of action for this compound is not fully elucidated in the literature. However, it is hypothesized that its effects are mediated through interactions with various molecular targets such as enzymes or receptors. The presence of hydroxy and nitro groups suggests potential for redox reactions and hydrogen bonding interactions with biomolecules .

Anti-inflammatory Effects

Compounds containing hydroxy groups are frequently investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways through inhibition of pro-inflammatory cytokines could position this compound as a candidate for further studies in inflammatory disease models .

In Vitro Studies

In vitro studies have demonstrated that similar compounds can affect the viability of cancer cells by inducing apoptosis or inhibiting proliferation. For instance, studies on related nitrophenolic compounds showed significant cytotoxic effects on human cancer cell lines . Although direct studies on this compound are sparse, the implications from analogous compounds warrant further exploration.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of new compounds. Research into SAR has shown that modifications in the hydroxyl and nitro groups significantly influence the biological efficacy of phenolic compounds. This suggests that optimizing these functional groups could enhance the therapeutic potential of this compound .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4,4-Bis(4-hydroxyphenyl)pentanoic acid | Lacks nitro groups | Reduced reactivity and potential activity |

| 4-Hydroxy-3-nitrophenylacetic acid | Contains similar functional groups | Antimicrobial and anti-inflammatory effects |

| 2-Nitrophenol | Simple nitro-substituted phenol | Well-documented antibacterial properties |

Q & A

Q. What are the primary synthetic routes for 4,4-Bis(4-hydroxyphenyl)pentanoic acid, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : The compound is synthesized via acid-catalyzed condensation of levulinic acid with phenol derivatives. For instance, δ-valerolactone (derived from levulinic acid) undergoes nucleophilic ring-opening reactions with phenolic compounds under acidic conditions to yield the target molecule . Key parameters include:

- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid for efficient protonation.

- Temperature : Reactions typically proceed at 80–120°C to balance reactivity and side-product formation.

- Purification : Recrystallization from ethanol/water mixtures (melting point: 168–171°C) ensures high purity .

Q. How is 4,4-Bis(4-hydroxyphenyl)pentanoic acid characterized structurally, and what analytical techniques are essential for validation?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR confirm the presence of phenolic protons (δ 6.5–7.5 ppm) and the carboxylic acid moiety (δ 12–13 ppm).

- FT-IR : Peaks at 3300–3500 cm (O–H stretching) and 1700 cm (C=O stretching) are diagnostic .

- Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (CHO, m/z 286.32) .

Q. What are the key applications of this compound in polymer science?

- Methodological Answer : It serves as a precursor for functional initiators in controlled polymerization techniques:

- ATRP (Atom Transfer Radical Polymerization) : Bis-aldehyde initiators derived from this compound enable precise control over polymer architecture (e.g., telechelic polymers) .

- RAFT (Reversible Addition-Fragmentation Chain Transfer) : The carboxylic acid terminus facilitates chain-transfer agent design for synthesizing heterotelechelic copolymers .

Advanced Research Questions

Q. How can functional groups (e.g., azides) be introduced into 4,4-Bis(4-hydroxyphenyl)pentanoic acid for advanced material design?

- Methodological Answer :

- Step 1 : Protect phenolic hydroxyl groups using trimethylsilyl chloride to prevent side reactions.

- Step 2 : React the pentanoic acid moiety with sodium azide (NaN) in DMF at 60°C to introduce an azide group.

- Step 3 : Deprotect using tetrabutylammonium fluoride (TBAF) to restore phenolic functionality. This method yields azide-functionalized bisphenols for click chemistry applications .

Q. What challenges arise in quantifying trace impurities during synthesis, and how are they resolved?

- Methodological Answer :

- Impurity sources : Unreacted phenol or levulinic acid derivatives.

- Analytical strategies :

- HPLC-DAD : Use a C18 column with acetonitrile/water gradient elution (retention time: 8–12 min for the target compound).

- LC-MS/MS : Detect impurities like 4-hydroxyphenyl valeric acid (m/z 270.29) with a limit of detection (LOD) < 0.1% .

Q. How does this compound contribute to alternatives for perfluoroalkyl substances (PFAS) in industrial applications?

- Methodological Answer : Derivatives such as 4,4-Bis[(γ-ω-perfluoro-C8-20-alkyl)thio]pentanoic acid are synthesized via thiol-ene "click" chemistry. These derivatives act as surfactants or coatings but avoid persistent PFAS environmental risks.

- Synthetic route : React the compound with perfluoroalkyl thiols (R-SH) under UV initiation .

- Environmental testing : Assess biodegradability via OECD 301B assays to validate eco-friendly profiles .

Q. What role does the compound play in polymerization mechanisms like ATRP or RAFT?

- Methodological Answer :

- ATRP : The bis-hydroxyphenyl structure enables synthesis of bifunctional initiators. For example, 4,4′-(5-hydroxypentane-2,2-diyl)bis(4,1-phenylene) derivatives initiate styrene polymerization with CuBr/PMDETA catalysts, achieving narrow polydispersity (Đ < 1.2) .

- RAFT : Carboxylic acid-terminated derivatives act as chain-transfer agents (CTAs) for methyl methacrylate (MMA) polymerization, enabling molecular weight control (M = 5–50 kDa) .

Q. How are solubility limitations addressed in polar/nonpolar solvents during formulation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。